4-fluoro MBZP
CAS No.:
Cat. No.: VC10927079
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17FN2 |
---|---|
Molecular Weight | 208.27 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Standard InChI Key | KFMDNJJTGINMCS-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)F |
Introduction
Chemical and Physical Properties of 4-Fluoro MBZP
Structural Characteristics
4-Fluoro MBZP belongs to the benzylpiperazine class, featuring a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is , yielding a molecular weight of 208.3 g/mol . The fluorine atom at the para position of the benzyl moiety enhances metabolic stability compared to non-halogenated analogs, a feature exploited in drug design to modulate pharmacokinetic profiles .
Solubility and Stability
The compound exhibits moderate solubility in methanol (10 mg/mL) but requires specialized handling due to sensitivity to temperature fluctuations. Storage recommendations include:
Property | Specification |
---|---|
Solubility (Methanol) | 10 mg/mL |
Storage Temperature | -20°C (short-term), -80°C (long-term) |
Stability Period | 1 month (-20°C), 6 months (-80°C) |
Repeated freeze-thaw cycles degrade integrity, necessitating aliquot storage .
Pharmacological Profile and Toxicity Considerations
Mechanistic Insights from Structural Analogs
-
Dopaminergic Activity: BZP analogs increase extracellular dopamine by 200–300% at 10 μM concentrations .
-
Serotonergic Effects: Phenylpiperazines like TFMPP elevate synaptic serotonin, risking serotonin syndrome when combined with SSRIs or MDMA .
Toxicity Risks and Overdose Management
While no human overdose data exist for 4-fluoro MBZP, piperazine derivatives generally pose the following risks:
Toxicity Type | Symptoms | Risk Factors |
---|---|---|
Neurotoxic | Seizures, hyperthermia | Co-administration with stimulants |
Cardiotoxic | Tachycardia, hypertension | High doses (>250 mg) |
Hepatotoxic | Elevated liver enzymes | Chronic use |
Case reports of BZP overdose describe acute kidney injury and rhabdomyolysis, underscoring the need for renal monitoring in suspected exposures .
Analytical Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
Advanced LC-MS protocols enable precise identification of 4-fluoro MBZP in biological samples. A validated method for piperazine detection includes:
-
Chromatography: C18 column (2.1 × 100 mm, 1.7 μm)
-
Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
-
Detection: Multiple reaction monitoring (MRM) with transitions m/z 209 → 91 (quantifier) and 209 → 119 (qualifier) .
Stability in Biological Matrices
In fortified serum samples, piperazine derivatives show the following stability:
Matrix | Room Temperature (24 h) | Frozen (-20°C, 30 days) |
---|---|---|
Serum | 85–92% recovery | 94–98% recovery |
Urine | 88–95% recovery | 96–101% recovery |
Degradation products include N-oxide metabolites, necessitating prompt analysis .
Synthetic Pathways and Drug Design Applications
Friedel-Crafts Acylation Strategy
The benzoylpiperidine core of 4-fluoro MBZP is synthesized via:
-
Amino Protection: N-acetylation of isonipecotic acid using acetic anhydride.
-
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂).
-
Electrophilic Substitution: Friedel-Crafts acylation with 4-fluorobenzyl chloride catalyzed by AlCl₃ .
This route achieves yields >75% with purity ≥98% after recrystallization .
Bioisosteric Replacements in Medicinal Chemistry
The 4-fluorobenzyl group serves as a bioisostere for:
-
Piperazine Rings: Enhances metabolic stability by reducing oxidative deamination.
-
Phenyl Moieties: Improves blood-brain barrier penetration by modulating logP values .
Regulatory Status and Forensic Relevance
Global Legal Classifications
As of 2025, 4-fluoro MBZP remains unregulated in most jurisdictions, though analog laws in the United States (Federal Analog Act) and New Zealand (Psychoactive Substances Act) permit prosecution of derivatives marketed for human consumption .
Prevalence in Illicit Drug Markets
Forensic analyses of seized "ecstasy" tablets reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume